molecular formula C19H22N2O5S B2409557 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine CAS No. 433242-79-6

4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine

Cat. No.: B2409557
CAS No.: 433242-79-6
M. Wt: 390.45
InChI Key: KHSWBBCQMHFAOV-UHFFFAOYSA-N
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Description

4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound, in particular, features a benzyl group, a methoxy group, and a nitrophenylsulfonyl group attached to a piperidine ring, making it a molecule of interest for various chemical and biological studies.

Properties

IUPAC Name

4-benzyl-1-(4-methoxy-3-nitrophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-26-19-8-7-17(14-18(19)21(22)23)27(24,25)20-11-9-16(10-12-20)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSWBBCQMHFAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl, methoxy, and nitrophenylsulfonyl groups. One common method involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.

    Attachment of the Methoxy Group: This can be done through methylation reactions using methyl iodide or dimethyl sulfate.

    Sulfonylation with the Nitrophenyl Group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride derivative of 4-methoxy-3-nitrophenyl.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and bases like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or acids from the methoxy group.

    Reduction: Formation of amines from the nitro group.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Research indicates that 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes, which is crucial for therapeutic applications. For instance, enzyme inhibition studies reveal that it may affect pathways relevant to diseases such as cancer and diabetes.
  • Receptor Binding : It interacts with various receptors, including dopamine receptors, suggesting potential applications in treating neurological disorders .

Therapeutic Applications

The compound's diverse biological activities position it as a candidate for several therapeutic applications:

  • Antidiabetic Agents : Derivatives of piperidine, including this compound, have been investigated for their potential as antidiabetic drugs. Studies suggest that modifications to the piperidine structure can enhance efficacy against diabetes-related pathways .
  • Dopamine Receptor Antagonists : Given its interaction with dopamine receptors, particularly D4R, this compound could be developed further as a treatment for conditions like Parkinson's disease and schizophrenia. Research has documented the efficacy of similar piperidine derivatives in modulating dopamine receptor activity .

Case Studies

Several studies have documented the synthesis and application of this compound:

  • A study focusing on the synthesis of novel piperidine derivatives highlighted the compound's ability to selectively inhibit certain biological pathways, demonstrating its potential as a lead compound for further drug development .
  • Another investigation into the pharmacokinetics of related piperidine compounds revealed promising stability profiles in liver microsomes, which is essential for oral bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the nitrophenylsulfonyl group may interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-1-((4-nitrophenyl)sulfonyl)piperidine
  • 4-Benzyl-1-((4-methoxyphenyl)sulfonyl)piperidine
  • 4-Benzyl-1-((4-methoxy-3-nitrophenyl)carbonyl)piperidine

Uniqueness

4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound, including the presence of a benzyl group, a methoxy group, and a nitrophenylsulfonyl group, contribute to its diverse biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is C16H18N2O5SC_{16}H_{18}N_{2}O_{5}S. Its structure can be represented as follows:

Structure C16H18N2O5S\text{Structure }\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{5}\text{S}

This compound's molecular weight is approximately 350.39 g/mol, and it exhibits characteristics typical of piperidine derivatives, such as moderate solubility in organic solvents.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The benzyl group enhances hydrophobic interactions, facilitating binding to target proteins. The nitrophenylsulfonyl moiety potentially interacts with polar residues, modulating protein activity and leading to various biological effects.

Pharmacological Applications

Research indicates that this compound may serve as a potent inhibitor for several biological pathways. Notably, studies have suggested its role in:

  • Dopamine Receptor Modulation : Similar compounds have been explored as antagonists for dopamine receptors, particularly D4 receptors, which are implicated in neurological disorders like Parkinson’s disease .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition may lead to therapeutic effects in conditions characterized by dysregulated enzyme activity .

Case Studies

  • Dopamine D4 Receptor Antagonism : A study focused on piperidine derivatives demonstrated that modifications similar to those in this compound showed improved selectivity and potency against D4 receptors compared to other receptor subtypes. This suggests potential applications in treating psychiatric disorders .
  • Antiviral Activity : Research on piperidine analogs has revealed their effectiveness against viral infections. Compounds structurally related to this compound have been tested for their ability to inhibit viral RNA-dependent RNA polymerases, indicating a promising avenue for antiviral drug development .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar piperidine derivatives:

Compound NameBiological ActivityNotable Features
This compoundDopamine D4 receptor antagonistContains both methoxy and nitro groups
4-Benzyl-1-(4-nitrophenyl)sulfonylpiperidineModerate enzyme inhibitionLacks the methoxy group
4-BenzylpiperidineGeneral neuroactivitySimple structure without additional functional groups

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